![molecular formula C24H20O7 B2965277 Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate CAS No. 300557-05-5](/img/structure/B2965277.png)

Ethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-phenyl-1-benzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

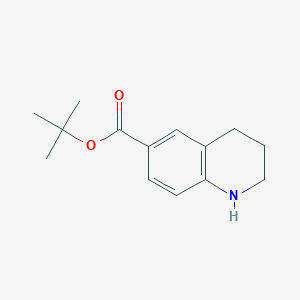

The synthesis of similar compounds has been reported in the literature . For instance, a reaction sequence involving methoxy protected compounds was applied, and the reaction mixture was subjected to silica gel column chromatography using chloroform:ethyl acetate (1:2) as eluent .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a phenyl ring, and a furan ring, all connected by methoxy groups. The presence of these rings and groups contributes to the compound’s unique chemical properties.Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the search results, similar compounds have been used in hydromethylation sequences . These reactions typically involve the addition of a hydrogen atom and a methyl group to a molecule .Wissenschaftliche Forschungsanwendungen

1. Renewable PET Production

A study by Pacheco et al. (2015) explores the use of silica molecular sieves containing Lewis acid centers in catalyzing reactions between ethylene and renewable furans. This is a key step in producing biobased terephthalic acid precursors, crucial for renewable PET (Polyethylene terephthalate) production.

2. Synthesis and Reactivity

The research by Rijke & Boelens (2010) and Luo et al. (2005) focuses on the synthesis and reactions of various furan derivatives. They provide insight into the behavior of these compounds in different chemical environments, which is essential for developing new synthetic pathways and materials.

3. Biomass Conversion and Polymer Production

The study by Chernyshev et al. (2017) discusses the conversion of plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF). These derivatives are vital for producing monomers and polymers, offering sustainable alternatives to traditional petrochemical sources.

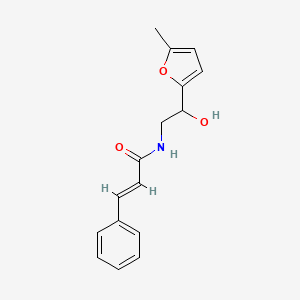

4. Pharmaceutical Applications

Research by Furuta et al. (2006) and Makkar & Chakraborty (2018) examines the synthesis of certain furan derivatives and their potential anti-inflammatory and antioxidative properties. This highlights the potential for these compounds in developing new pharmaceuticals.

5. Anticholinesterase Activity

The studies by Luo et al. (2005) and Ohemeng et al. (1994) explore the inhibitory activities of furan derivatives against human acetylcholinesterase and butyrylcholinesterase, indicating potential therapeutic applications in conditions like Alzheimer's disease.

6. Cancer Research

The work by Romagnoli et al. (2015) demonstrates the significant antiproliferative and tubulin polymerization inhibitory effects of certain benzofuran derivatives, suggesting their potential use in cancer treatment.

Wirkmechanismus

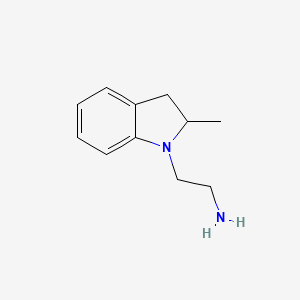

Target of Action

It’s worth noting that compounds containing indole derivatives, such as this one, have been found to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may affect a wide range of biochemical pathways.

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Eigenschaften

IUPAC Name |

ethyl 5-[(5-methoxycarbonylfuran-2-yl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O7/c1-3-28-24(26)21-18-13-16(29-14-17-10-12-20(30-17)23(25)27-2)9-11-19(18)31-22(21)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHZSXPTTIHLAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[3-(2-phenylimidazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B2965196.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfanyl)-N,N-diethylacetamide](/img/structure/B2965202.png)

![3-(Propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B2965203.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone](/img/structure/B2965206.png)

![1-(3-((3-((4-Bromophenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)amino)propyl)pyrrolidin-2-one](/img/structure/B2965209.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)

![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)